![molecular formula C14H31Cl3N4O2 B15305224 bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes may include:
Ring Construction: This involves the formation of the pyrrolidine ring from precursors through cyclization reactions.
Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity under controlled reaction conditions .
Análisis De Reacciones Químicas
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and interactions.
Industry: It can be used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .
Comparación Con Compuestos Similares
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A pyrrolidine derivative with a carbonyl group.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C14H31Cl3N4O2 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/2C7H14N2O.3ClH/c2*1-6(10)9-3-2-7(4-8)5-9;;;/h2*7H,2-5,8H2,1H3;3*1H/t2*7-;;;/m00.../s1 |
Clave InChI |
KFOCLPSLEYQSCW-XMLXSDHASA-N |
SMILES isomérico |
CC(=O)N1CC[C@H](C1)CN.CC(=O)N1CC[C@H](C1)CN.Cl.Cl.Cl |
SMILES canónico |
CC(=O)N1CCC(C1)CN.CC(=O)N1CCC(C1)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
![4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)
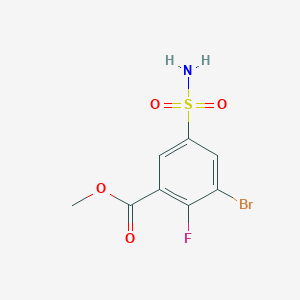
![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)


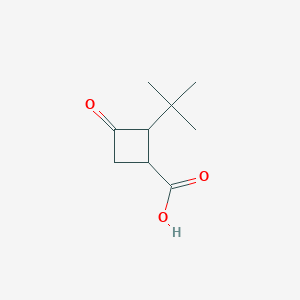
![4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15305195.png)
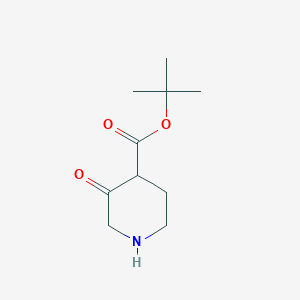

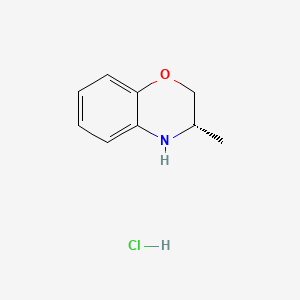
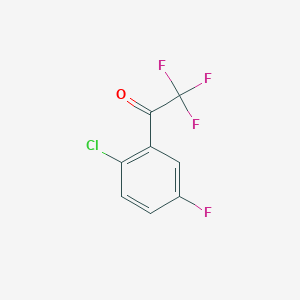

![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
